molecular formula C9H4F5NO4 B3059439 3-Nitro-5-(pentafluoroethyl)benzoic acid CAS No. 1229625-32-4

3-Nitro-5-(pentafluoroethyl)benzoic acid

Cat. No.: B3059439
CAS No.: 1229625-32-4
M. Wt: 285.12
InChI Key: UNKSJSVNXJVKFV-UHFFFAOYSA-N
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Description

3-Nitro-5-(pentafluoroethyl)benzoic acid is an aromatic compound with the molecular formula C9H4F5NO4 and a molecular weight of 285.13 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a pentafluoroethyl group (-C2F5) attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(pentafluoroethyl)benzoic acid typically involves the nitration of 5-(pentafluoroethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(pentafluoroethyl)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Esterification: Alcohols, acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Major Products Formed

    Reduction: 3-Amino-5-(pentafluoroethyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-Nitro-5-(pentafluoroethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-5-(pentafluoroethyl)benzoic acid depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets. The pentafluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds. The carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Lacks the pentafluoroethyl group, making it less electron-withdrawing and less reactive in certain reactions.

    5-(Pentafluoroethyl)benzoic acid: Lacks the nitro group, resulting in different reactivity and applications.

    3-Nitro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a pentafluoroethyl group, leading to differences in electronic properties and reactivity.

Uniqueness

3-Nitro-5-(pentafluoroethyl)benzoic acid is unique due to the combination of the nitro and pentafluoroethyl groups, which impart distinct electronic and steric properties. This combination makes it a valuable compound for various chemical transformations and applications in research and industry .

Properties

IUPAC Name

3-nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO4/c10-8(11,9(12,13)14)5-1-4(7(16)17)2-6(3-5)15(18)19/h1-3H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKSJSVNXJVKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227800
Record name 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229625-32-4
Record name 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229625-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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